N-(4-iodo-2-methylphenyl)acetamide

Description

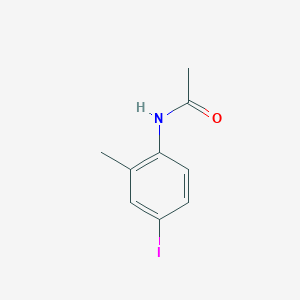

Structure

3D Structure

Properties

IUPAC Name |

N-(4-iodo-2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO/c1-6-5-8(10)3-4-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUBRQYZOLALJTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)I)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350164 | |

| Record name | N-(4-iodo-2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117324-09-1 | |

| Record name | N-(4-iodo-2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(4-iodo-2-methylphenyl)acetamide: Properties, Synthesis, and Reactivity

Introduction: A Versatile Building Block in Modern Synthesis

N-(4-iodo-2-methylphenyl)acetamide is a halogenated aromatic amide that has emerged as a highly valuable and versatile intermediate in organic synthesis. Its strategic combination of functional groups—an acetamide, a methyl group, and a reactive iodine atom—on a phenyl scaffold makes it an ideal substrate for constructing complex molecular architectures. The acetamide group can act as a directing group and participate in hydrogen bonding, while the ortho-methyl group provides steric influence and modulates electronic properties. Most significantly, the carbon-iodine bond serves as a prime handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile formation of new carbon-carbon and carbon-nitrogen bonds.

This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of this compound, offering field-proven insights and detailed protocols for researchers, chemists, and professionals in drug development and materials science.

Physicochemical and Spectroscopic Profile

The precise physicochemical properties of this compound are not extensively documented in publicly available literature. However, based on its structure and data from closely related analogues, we can establish a reliable profile.

| Property | Value | Notes / Source |

| IUPAC Name | This compound | - |

| CAS Number | 117324-09-1 | [1] |

| Molecular Formula | C₉H₁₀INO | Calculated |

| Molecular Weight | 275.09 g/mol | Calculated |

| Appearance | Expected to be an off-white to pale solid | Based on analogous compounds like N-arylacetamides. |

| Melting Point | Not available | Expected to be significantly higher than its aniline precursor due to the amide functionality and increased molecular weight. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, methanol, and ethyl acetate. | General solubility characteristics for N-arylacetamides. |

| ¹H NMR (Predicted) | See discussion below | Chemical shifts are estimated based on substituent effects on the aromatic ring and known values for acetanilide derivatives. |

| ¹³C NMR (Predicted) | See discussion below | Chemical shifts are estimated based on additive models for substituted benzene rings. |

Spectroscopic Data Insights: While experimental spectra are not readily available, a predicted ¹H NMR spectrum in CDCl₃ would feature:

-

A singlet for the acetamido methyl protons (~2.2 ppm).

-

A singlet for the aryl methyl protons (~2.3 ppm).

-

A broad singlet for the N-H proton (~7.5-8.0 ppm).

-

Three aromatic protons: a doublet for the proton ortho to the iodine (~7.6 ppm), a doublet of doublets for the proton between the iodine and acetamido group (~7.5 ppm), and a doublet for the proton ortho to the acetamido group (~7.2 ppm).

The predicted ¹³C NMR would show nine distinct signals, including the characteristic carbonyl carbon (~168 ppm) and the carbon bearing the iodine atom at a relatively low field (~90-95 ppm).

Synthesis: A Straightforward and Efficient Protocol

The most direct and common synthesis of this compound is the N-acetylation of its corresponding aniline precursor, 4-iodo-2-methylaniline. This reaction is typically high-yielding and straightforward, serving to protect the amine functionality or to introduce the acetamido group as a key structural motif.

Causality in Experimental Design: The choice of acetylation is fundamental. The resulting amide is significantly less nucleophilic and basic than the parent amine, preventing unwanted side reactions in subsequent steps, particularly in metal-catalyzed reactions where the free amine could act as a ligand and poison the catalyst. Acetic anhydride is often chosen as the acetylating agent due to its high reactivity and the fact that the only byproduct is acetic acid, which is easily removed.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-iodo-2-methylaniline

-

Acetic anhydride

-

Glacial acetic acid (optional, as solvent)

-

Ice-cold water

-

Standard laboratory glassware

-

Stirring plate and magnetic stir bar

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 4-iodo-2-methylaniline (1.0 eq) in a minimal amount of glacial acetic acid. If the aniline is a liquid, the acid can be omitted.

-

Acetylation: To the stirred solution, add acetic anhydride (1.1-1.2 eq) dropwise. An exothermic reaction may be observed. The addition can be done at room temperature or in an ice bath to control the temperature.

-

Reaction: Stir the mixture at room temperature for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is fully consumed.

-

Precipitation: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing a large volume of ice-cold water with vigorous stirring. The product, this compound, will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove acetic acid and any unreacted acetic anhydride.

-

Drying: Dry the product, either in air or in a vacuum oven at a low temperature (40-50 °C), to yield the final compound. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water.[2]

Caption: A typical workflow for the synthesis of this compound.

Core Reactivity: A Gateway to Molecular Diversity via Cross-Coupling

The synthetic utility of this compound is dominated by the reactivity of the aryl iodide bond. Aryl iodides are among the most reactive aryl halides in palladium-catalyzed cross-coupling reactions due to the relatively low dissociation energy of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle.[3] This makes the title compound an excellent substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a pillar of modern organic synthesis, enabling the formation of a carbon-carbon bond between an aryl halide and an organoboron species (like a boronic acid or ester).[4] This reaction is instrumental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and liquid crystals.

Mechanistic Insight: The reaction is initiated by the oxidative addition of the aryl iodide to a Pd(0) catalyst. The resulting Pd(II) complex then undergoes transmetalation with a boronate species (formed by the reaction of the boronic acid with a base). The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. The base is crucial for activating the boronic acid to facilitate transmetalation.[4]

Caption: General transformation via Suzuki-Miyaura coupling.

Protocol: Suzuki-Miyaura Coupling of this compound

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[5]

-

Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 eq)

-

Anhydrous solvent (e.g., Toluene, Dioxane, or DMF/water mixture)

-

Schlenk flask or sealed reaction vial

Procedure:

-

Setup: To a Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Solvent Addition: Add the degassed solvent via syringe. Degassing is critical to prevent oxidation of the Pd(0) catalyst.

-

Heating: Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

-

Monitoring: Monitor the reaction by TLC or LC-MS. Aryl iodide couplings are often complete within a few hours.

-

Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[6]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals and organic electronic materials.[7] The reaction couples an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong, non-nucleophilic base.[8]

Mechanistic Insight: The catalytic cycle is similar to other cross-couplings, involving oxidative addition of the aryl iodide to Pd(0), followed by coordination of the amine.[9] A strong base (e.g., NaOt-Bu, LiHMDS) is required to deprotonate the coordinated amine, forming a palladium-amido complex. Reductive elimination from this complex yields the C-N coupled product and regenerates the active Pd(0) catalyst.[10] The choice of phosphine ligand is critical to the success of this reaction, with bulky, electron-rich ligands often providing the best results.

Caption: General transformation via Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination with this compound

Materials:

-

This compound (1.0 eq)

-

Amine (primary or secondary, 1.2 eq)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., XPhos, RuPhos, or BINAP, 2-4 mol%)

-

Strong base (e.g., NaOt-Bu or LHMDS, 1.4 eq)

-

Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)

Procedure:

-

Setup: In a glovebox or under an inert atmosphere, charge a reaction vial or flask with the palladium pre-catalyst, ligand, and base.

-

Reagent Addition: Add this compound and the anhydrous solvent.

-

Amine Addition: Finally, add the amine coupling partner. Seal the vessel tightly.

-

Heating: Remove the vessel from the glovebox and heat with vigorous stirring (typically 80-120 °C) for the required time (4-24 hours).

-

Workup: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

-

Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography to yield the N-arylated product.

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne.[11] This reaction is essential for synthesizing conjugated enynes and arylalkynes, which are important structures in natural products and materials science.[12]

Mechanistic Insight: The reaction uniquely involves two catalytic cycles: a palladium cycle and a copper(I) cycle.[5] The palladium cycle mirrors other cross-couplings. Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex. Reductive elimination provides the final product and regenerates the Pd(0) catalyst.[11]

Caption: General transformation via Sonogashira coupling.

Protocol: Sonogashira Coupling of this compound

Materials:

-

This compound (1.0 eq)

-

Terminal alkyne (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%)

-

Copper(I) co-catalyst (e.g., CuI, 2-10 mol%)

-

Amine base (e.g., Triethylamine or Diisopropylamine, used as solvent or co-solvent)

-

Anhydrous solvent (e.g., THF or DMF)

Procedure:

-

Setup: Add this compound, the palladium catalyst, and the copper(I) iodide to a Schlenk flask under an inert atmosphere.

-

Solvent/Base Addition: Add the anhydrous solvent (if used) and the amine base.

-

Alkyne Addition: Add the terminal alkyne dropwise via syringe.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-70 °C) until the starting material is consumed.

-

Workup: Dilute the reaction mixture with an organic solvent and filter through celite to remove catalyst residues. Wash the filtrate with aqueous ammonium chloride (to remove copper salts) and then with brine.

-

Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.[5]

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, data from analogous iodoacetamides and aryl halides should inform handling procedures.[13]

-

General Hazards: Assumed to be harmful if swallowed or inhaled and may cause skin and serious eye irritation.[14] Organoiodine compounds can be lachrymatory and may be sensitizers.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[15]

-

Handling: Avoid creating dust. Use appropriate tools for solid transfers. Ensure all equipment is dry, as moisture can interfere with many of the subsequent reactions.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place away from oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.[16]

Conclusion and Outlook

This compound stands as a testament to the power of functional group interplay in modern synthetic strategy. Its structure is perfectly tailored for diversification, with the robust and highly reactive C-I bond acting as a linchpin for the most powerful bond-forming reactions in the chemist's toolkit. By providing reliable access to complex biaryls, arylamines, and arylalkynes, this intermediate serves as a crucial building block in the discovery and development of novel pharmaceuticals, agrochemicals, and advanced materials. The protocols and insights detailed in this guide are intended to empower researchers to fully leverage the synthetic potential of this versatile compound.

References

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

- Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

- Barrett, K. T., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.

- Chen, F., et al. (2024).

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. Retrieved from [Link]

-

Frontiers. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Supporting Information. (2023). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols. The Royal Society of Chemistry.

- Supporting Information. (2012). I2 promoted domino oxidative cyclization for one-pot synthesis of 2-acylbenzothiazoles via metal-free sp. The Royal Society of Chemistry.

-

ResearchGate. (n.d.). Suzuki-Miyaura coupling reaction of aryl iodides over different catalysts. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Acetamide, N-(4-methylphenyl)- (CAS 103-89-9). Retrieved from [Link]

- ACS Publications. (n.d.). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry.

-

Capot Chemical. (n.d.). MSDS of Acetamide,N-(3-fluoro-5-iodo-4-methylphenyl)-. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Acetamide, PA. Retrieved from [Link]

-

NIST WebBook. (n.d.). Acetamide, N-(2-iodo-4-methylphenyl)-2-phenylthio-. Retrieved from [Link]

- NIH. (n.d.). 2-Azido-N-(4-methylphenyl)acetamide. PMC.

-

ResearchGate. (n.d.). (PDF) 2-Azido-N-(4-methylphenyl)acetamide. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Education and Research. (n.d.). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Retrieved from [Link]

-

SpectraBase. (n.d.). Acetamide, N-benzyl-2-(4-methoxyphenyl)- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. N1-(4-IODO-2-METHYLPHENYL)ACETAMIDE CAS#: 117324-09-1 [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. fishersci.com [fishersci.com]

- 15. capotchem.com [capotchem.com]

- 16. chemicalbook.com [chemicalbook.com]

A Comprehensive Technical Guide to the Synthesis of N-(4-iodo-2-methylphenyl)acetamide from 4-iodo-2-methylaniline

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the synthesis of N-(4-iodo-2-methylphenyl)acetamide, a valuable intermediate in pharmaceutical and agrochemical research. The core of this process is the acetylation of 4-iodo-2-methylaniline. This document elucidates the underlying reaction mechanism, offers a field-proven, step-by-step experimental protocol, and details methods for purification and characterization. Emphasis is placed on the rationale behind procedural choices, ensuring both reproducibility and a deep understanding of the chemical transformation. Safety protocols and quantitative data are presented to create a self-validating and comprehensive resource for laboratory professionals.

Introduction: The Significance of N-Arylacetamides

N-arylacetamides are a cornerstone structural motif in a vast array of biologically active compounds, including pharmaceuticals and agrochemicals.[1] The acetamide group serves multiple functions; it can act as a crucial pharmacophore, enhance metabolic stability, or serve as a protecting group for the amino functional group during multi-step syntheses.[2][3] The acetylation of anilines is a fundamental and highly reliable transformation in organic synthesis, prized for its efficiency and the typically crystalline, easily purified nature of the resulting amide products.[2][4]

This guide focuses specifically on the synthesis of this compound via the acetylation of 4-iodo-2-methylaniline. The presence of the iodo- and methyl- substituents on the phenyl ring makes this a particularly relevant intermediate for creating complex molecular architectures, where the iodine can be further functionalized through cross-coupling reactions.

Reaction Principle: Nucleophilic Acyl Substitution

The conversion of 4-iodo-2-methylaniline to this compound is a classic example of a nucleophilic acyl substitution reaction.[4][5] In this transformation, the amino group (-NH₂) of the aniline derivative acts as the nucleophile, while the acetylating agent, typically acetic anhydride, provides the electrophilic carbonyl carbon.

The Mechanism Involves:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-iodo-2-methylaniline attacks one of the electrophilic carbonyl carbons of acetic anhydride.

-

Formation of a Tetrahedral Intermediate: This attack breaks the C=O pi bond, leading to the formation of a transient, unstable tetrahedral intermediate.

-

Collapse and Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating the acetate ion, which is an excellent leaving group.

-

Deprotonation: A weak base, such as water or another molecule of the aniline starting material, removes the proton from the positively charged nitrogen atom, yielding the final, stable this compound product and a molecule of acetic acid as a byproduct.[5][6]

Reaction Mechanism Diagram

Caption: Mechanism of aniline acetylation.

Detailed Experimental Protocol

This protocol is designed for robustness and high yield. The use of hydrochloric acid to initially dissolve the aniline, followed by a sodium acetate buffer, is a standard and effective technique that regenerates the free amine nucleophile in situ for a controlled reaction.[2][5]

Materials and Reagents

| Reagent/Material | Molecular Formula | Molecular Wt. ( g/mol ) | Notes |

| 4-iodo-2-methylaniline | C₇H₈IN | 233.05 | Starting material.[7] |

| Acetic Anhydride | (CH₃CO)₂O | 102.09 | Acetylating agent. Corrosive, lachrymator. |

| Hydrochloric Acid (conc.) | HCl | 36.46 | For initial dissolution. Corrosive. |

| Sodium Acetate (anhydrous) | CH₃COONa | 82.03 | Buffer/Base. |

| Deionized Water | H₂O | 18.02 | Solvent. |

| Ethanol (95%) | C₂H₅OH | 46.07 | Recrystallization solvent. |

| Equipment | |||

| 250 mL Erlenmeyer Flask | Reaction vessel. | ||

| 100 mL Beaker | For preparing sodium acetate solution. | ||

| Graduated Cylinders | For measuring liquids. | ||

| Magnetic Stirrer and Stir Bar | For mixing. | ||

| Ice Bath | For cooling. | ||

| Büchner Funnel and Filter Flask | For vacuum filtration. | ||

| Filter Paper | |||

| Glass Rod | For stirring and transfer. | ||

| Watch Glass | For drying product. | ||

| Melting Point Apparatus | For characterization. | ||

| Thin Layer Chromatography (TLC) Kit | For reaction monitoring. |

Step-by-Step Synthesis Procedure

PART A: REACTION SETUP

-

Dissolution of Amine: In a 250 mL Erlenmeyer flask, combine 4.66 g (20.0 mmol) of 4-iodo-2-methylaniline with 100 mL of deionized water. Add a magnetic stir bar.

-

While stirring, slowly add 2.0 mL of concentrated hydrochloric acid. The aniline derivative may not fully dissolve, but it will form the hydrochloride salt.

-

Preparation of Reagent Solutions:

-

In a small, dry graduated cylinder, measure 2.25 mL (approx. 2.45 g, 24.0 mmol, 1.2 equiv.) of acetic anhydride.

-

In a 100 mL beaker, dissolve 4.10 g (50.0 mmol) of anhydrous sodium acetate in 20 mL of deionized water.

-

PART B: ACETYLATION 4. To the stirring aniline hydrochloride suspension, add the entire portion of acetic anhydride at once. 5. Immediately follow this by adding the sodium acetate solution to the reaction mixture. 6. A thick, white or off-white precipitate of this compound should form rapidly. 7. Continue to stir the mixture vigorously for 15-20 minutes to ensure the reaction goes to completion.

PART C: ISOLATION AND PURIFICATION 8. Cool the reaction flask in an ice bath for 20-30 minutes to maximize precipitation of the product. 9. Collect the crude product by vacuum filtration using a Büchner funnel. 10. Wash the collected solid with two portions of cold deionized water (2 x 25 mL) to remove any unreacted salts and water-soluble impurities. 11. Recrystallization: Transfer the crude solid to a clean Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely. If necessary, add hot deionized water dropwise until the solution becomes slightly cloudy, then add a few drops of hot ethanol to redissolve the cloudiness. 12. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce the formation of pure crystals. 13. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water (1:1), and allow them to air-dry on the filter. 14. Transfer the final product to a pre-weighed watch glass and dry to a constant weight, either in a desiccator or a low-temperature oven. 15. Calculate the final yield and determine the melting point.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Safety and Handling Precautions

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.

-

4-iodo-2-methylaniline: May be harmful if swallowed, in contact with skin, or inhaled. It is an irritant to the skin, eyes, and respiratory system.[8][9] Avoid creating dust.

-

Acetic Anhydride: Highly corrosive and causes severe skin burns and eye damage. It is a flammable liquid and vapor and is fatal if inhaled.[10] Handle with extreme care in a fume hood.

-

Hydrochloric Acid (Concentrated): Corrosive and causes severe skin burns and eye damage. The vapor is highly irritating to the respiratory system.

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Product Characterization and Validation

To ensure the integrity of the synthesis, the final product must be thoroughly characterized.

-

Yield Calculation: Determine the percentage yield based on the initial amount of the limiting reagent (4-iodo-2-methylaniline).

-

Melting Point: A sharp melting point close to the literature value indicates high purity. Unpurified acetanilides typically have a lower and broader melting range.

-

Thin Layer Chromatography (TLC): Monitor the reaction's progress and assess the final product's purity. The product spot should have a different Rf value than the starting aniline and should ideally show a single spot after purification.

-

Infrared (IR) Spectroscopy: The IR spectrum of the product should exhibit characteristic amide peaks:

-

An N-H stretching band around 3300-3250 cm⁻¹.

-

A strong C=O (Amide I) stretching band around 1660-1680 cm⁻¹.

-

The characteristic N-H stretches of the primary amine starting material (two bands around 3400-3300 cm⁻¹) should be absent.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect a new singlet at ~2.1-2.2 ppm corresponding to the three protons of the acetyl (-COCH₃) group. The N-H proton will appear as a broad singlet. The aromatic and methyl protons on the ring will also be present, likely with slight shifts compared to the starting material.

-

¹³C NMR: A new signal for the amide carbonyl carbon will appear around 168-170 ppm.

-

Conclusion

The acetylation of 4-iodo-2-methylaniline with acetic anhydride is an efficient and reliable method for synthesizing this compound. The procedure outlined in this guide, which employs a common acid/base buffering system, is optimized for high yield and purity. Proper execution of the protocol, coupled with rigorous purification and characterization, will consistently afford a high-quality product suitable for further applications in drug discovery and development. This transformation exemplifies a fundamental yet powerful tool in the synthetic chemist's arsenal.

References

-

Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment). [Link]

-

Scribd. (n.d.). Acetylation of Aniline | PDF. [Link]

-

Resonance - Journal of Science Education. (n.d.). A Convenient Laboratory Preparation of Acetanilide. [Link]

-

Arabian Journal of Chemistry. (n.d.). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Iodo-3-methylaniline, 98%. [Link]

-

Selby, T. (2021). acetylation aniline. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Azido-N-(4-methylphenyl)acetamide. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Iodo-4-methylaniline. PubChem. [Link]

Sources

- 1. 2-Azido-N-(4-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. ias.ac.in [ias.ac.in]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. youtube.com [youtube.com]

- 7. 2-Iodo-4-methylaniline | C7H8IN | CID 2764000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. carlroth.com [carlroth.com]

An In-depth Technical Guide to N-(4-iodo-2-methylphenyl)acetamide (CAS: 117324-09-1)

A Comprehensive Resource for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed technical overview of N-(4-iodo-2-methylphenyl)acetamide, a halogenated aromatic amide with potential applications in synthetic chemistry and drug discovery. Drawing upon established chemical principles and spectroscopic data of related compounds, this document offers insights into its synthesis, characterization, potential reactivity, and role as a valuable chemical intermediate.

Molecular Profile and Physicochemical Properties

This compound is a substituted acetanilide featuring an iodine atom at the 4-position and a methyl group at the 2-position of the phenyl ring. This unique substitution pattern influences its steric and electronic properties, making it a target of interest for further chemical modifications.

| Property | Value | Source |

| CAS Number | 117324-09-1 | [1] |

| Molecular Formula | C₉H₁₀INO | [1] |

| Molecular Weight | 275.09 g/mol | [1] |

| Appearance | Predicted to be a solid at room temperature | N/A |

| Boiling Point | 355.3 °C at 760 mmHg (Predicted) | N/A |

| Density | 1.71 g/cm³ (Predicted) | N/A |

| Refractive Index | 1.644 (Predicted) | N/A |

Synthesis Pathway: Acetylation of 2-Iodo-4-methylaniline

The most direct and logical synthetic route to this compound is the N-acetylation of its corresponding aniline precursor, 2-iodo-4-methylaniline. This reaction is a standard and high-yielding transformation in organic synthesis.

Diagram: Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is an adapted procedure based on standard acetylation methods for anilines.[2]

Materials:

-

2-iodo-4-methylaniline

-

Acetic anhydride or Acetyl chloride

-

Pyridine or Sodium Acetate

-

Dichloromethane (DCM) or Glacial Acetic Acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2-iodo-4-methylaniline (1.0 eq) in the chosen solvent (e.g., DCM).

-

Base Addition: Add the base (e.g., pyridine, 1.2 eq). The base acts as a scavenger for the acidic byproduct (HCl or acetic acid).

-

Acetylation: Cool the mixture in an ice bath. Slowly add the acetylating agent (acetic anhydride or acetyl chloride, 1.1 eq) dropwise with vigorous stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. If DCM is the solvent, separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. If acetic acid is the solvent, neutralize the mixture carefully with a saturated sodium bicarbonate solution until effervescence ceases.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product.

Causality of Choices:

-

Acetylating Agent: Acetic anhydride is generally preferred for its ease of handling and less vigorous reaction compared to acetyl chloride.

-

Base: Pyridine is a common choice as it also acts as a nucleophilic catalyst. Sodium acetate is a milder and more economical option.

-

Solvent: DCM is a good choice for its inertness and ease of removal. Acetic acid can also be used, particularly with acetic anhydride.

Characterization and Spectroscopic Analysis

Starting Material: 2-Iodo-4-methylaniline

A comprehensive characterization of the starting material is crucial. Spectroscopic data for 2-iodo-4-methylaniline is available.

| Technique | Key Data for 2-Iodo-4-methylaniline |

| ¹H NMR | Signals corresponding to aromatic protons, the amine protons, and the methyl group protons would be expected. |

| ¹³C NMR | Signals for the aromatic carbons, including the carbon bearing the iodine and the methyl-substituted carbon, would be present. |

| IR | Characteristic N-H stretching bands for the primary amine, C-H stretching for the aromatic and methyl groups, and aromatic C=C stretching bands. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of 233.05 g/mol . |

Product: this compound (Predicted)

Diagram: Key Spectroscopic Correlations

Caption: Predicted spectroscopic correlations for this compound.

-

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show a downfield shift of the aromatic protons compared to the starting aniline due to the electron-withdrawing effect of the acetyl group. Key expected signals include:

-

A broad singlet for the amide proton (N-H).

-

Distinct signals in the aromatic region for the three non-equivalent aromatic protons.

-

A singlet for the methyl group on the aromatic ring.

-

A singlet for the methyl protons of the acetyl group.

-

-

¹³C NMR Spectroscopy (Predicted): The carbon NMR would be expected to show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the amide would appear significantly downfield (~168-170 ppm).

-

Infrared (IR) Spectroscopy (Predicted): The IR spectrum would provide clear evidence of the acetylation.

-

N-H Stretch: A characteristic peak around 3300 cm⁻¹.

-

C=O Stretch (Amide I band): A strong absorption band around 1660-1680 cm⁻¹. This is a key diagnostic peak for the formation of the amide.

-

C-H Stretches: Aromatic and aliphatic C-H stretching vibrations.

-

Aromatic C=C Stretches: Peaks in the 1400-1600 cm⁻¹ region.

-

-

Mass Spectrometry (Predicted):

-

Molecular Ion (M⁺): A prominent peak at m/z = 275, corresponding to the molecular weight of the compound.

-

Isotope Peak (M+1): An isotope peak for ¹³C.

-

Fragmentation: A characteristic fragmentation pattern would involve the loss of the acetyl group (CH₃CO) leading to a fragment ion at m/z = 232. Another likely fragmentation is the cleavage of the C-N bond.

-

Reactivity and Potential Applications

This compound is a versatile intermediate for further synthetic transformations. Its reactivity is primarily dictated by the iodo-substituted aromatic ring and the amide functionality.

-

Cross-Coupling Reactions: The iodine atom is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at the 4-position, enabling the synthesis of diverse molecular scaffolds.

-

Amide Chemistry: The amide group can undergo hydrolysis under acidic or basic conditions to regenerate the aniline.

-

Directed Ortho-Metalation: The acetamide group can potentially act as a directing group for ortho-lithiation, although the presence of the iodine atom might lead to competitive halogen-metal exchange.

Applications in Drug Discovery and Development:

N-arylacetamides are significant intermediates in the synthesis of medicinal, agrochemical, and pharmaceutical compounds.[3] The iodo-substituent in this compound makes it a particularly useful building block for creating libraries of compounds for screening in drug discovery programs. For instance, it can serve as a precursor for the synthesis of more complex molecules with potential biological activities. While no specific drug development applications for this exact molecule have been identified in the public literature, its structural motifs are present in various biologically active compounds.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling iodo-aromatic compounds and amides should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a readily accessible and synthetically versatile intermediate. Its value lies in the strategic placement of the iodo, methyl, and acetamido groups, which allows for a range of subsequent chemical modifications. This technical guide provides a foundational understanding of its synthesis, characterization, and potential utility, serving as a valuable resource for chemists engaged in the design and synthesis of novel molecules for research and development.

References

-

NIST. (n.d.). Acetamide, N-(2-iodo-4-methylphenyl)-2,2,2-trichloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Wang, Y., et al. (n.d.). Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison between experimental infrared spectrum of acetamide and.... Retrieved from [Link]

-

NIST. (n.d.). Acetamide, N-methyl-N-(4-methylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Retrieved from [Link]

-

NIST. (n.d.). Acetamide, N-(2-iodo-4-methylphenyl)-2-phenylthio-. NIST Chemistry WebBook. Retrieved from [Link]

-

Missioui, M., et al. (2022). 2-Azido-N-(4-methylphenyl)acetamide. IUCrData, 7(7). Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). N-(4-METHYLPHENYL)ACETAMIDE | CAS 103-89-9. Retrieved from [Link]

-

Shultz, G. (2021). 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. Retrieved from [Link]

-

ResearchGate. (n.d.). The FT-IR spectrum of the o-acetamide. Retrieved from [Link]

-

Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journal of Pharmaceutical Research, 6(3). Retrieved from [Link]

-

NIST. (n.d.). Acetamide, 2-chloro-N-(4-methylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Acetamide, N-(4-methylphenyl)- (CAS 103-89-9). Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectrum of N-(4-Methylphenyl)maleimide (2) as prepared in this study (recorded in CDCl3). Retrieved from [Link]

-

ResearchGate. (n.d.). Structure-metabolism relationships of substituted anilines: Prediction of N-acetylation and N-oxanilic acid formation using computational chemistry | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 2-Azido-N-(4-methylphenyl)acetamide. Retrieved from [Link]

-

PubMed Central. (2023). Characterization of Methyl- and Acetyl-Ni Intermediates in Acetyl CoA Synthase Formed during Anaerobic CO2 and CO Fixation. Retrieved from [Link]

- Google Patents. (n.d.). CN113354599A - Preparation method of nintedanib key intermediate.

-

SciSpace. (1970). Synthesis of n-methylaniline. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to N-(4-iodo-2-methylphenyl)acetamide in Modern Organic Synthesis

Authored by: Gemini, Senior Application Scientist

Date: January 13, 2026

Abstract

N-(4-iodo-2-methylphenyl)acetamide has emerged as a versatile and highly valuable building block in contemporary organic synthesis. Its unique structural features—an ortho-methyl group, an acetamido moiety, and a para-iodine atom—provide a strategic combination of steric and electronic properties that enable a wide range of selective chemical transformations. This guide provides an in-depth exploration of the synthesis, properties, and, most importantly, the diverse applications of this reagent. We will delve into its critical role in constructing complex molecular architectures, particularly in the realms of palladium-catalyzed cross-coupling reactions and the synthesis of pharmaceutically relevant compounds. This document is intended for researchers, chemists, and professionals in drug development, offering both a theoretical framework and practical, field-tested protocols.

Introduction: The Strategic Value of a Multifunctional Building Block

In the intricate chess game of multi-step organic synthesis, the choice of starting materials is paramount. An ideal building block offers not just a scaffold to build upon, but also latent functionalities that can be selectively unmasked or transformed. This compound is a prime example of such a strategic reagent.

The core value of this compound lies in the orthogonal reactivity of its functional groups:

-

The Aryl Iodide: The carbon-iodine bond is the workhorse of the molecule, serving as a highly reactive handle for a vast array of transition-metal-catalyzed cross-coupling reactions. Its high reactivity compared to aryl bromides or chlorides allows for milder reaction conditions and broader substrate scope.

-

The Acetamido Group: This group is more than just a protecting group for the aniline nitrogen. It acts as a directing group in certain electrophilic aromatic substitutions and can be hydrolyzed to reveal a primary amine, a key functional group in many bioactive molecules. Its presence also modulates the electronic properties of the aromatic ring.

-

The Ortho-Methyl Group: This seemingly simple substituent plays a crucial steric role. It influences the conformation of the molecule and can impart specific selectivities in reactions, for instance, by favoring the formation of atropisomers or by directing metallation to the adjacent position.

This guide will dissect these features, providing a comprehensive overview of how to leverage this compound to achieve complex synthetic goals.

Synthesis and Physicochemical Properties

A reliable and scalable synthesis is the foundation of any useful building block. This compound is typically prepared in a two-step sequence from commercially available 2-methylaniline (o-toluidine).

Synthetic Protocol: A Validated Laboratory Procedure

Step 1: Acetylation of 2-Methylaniline

-

To a stirred solution of 2-methylaniline (1.0 eq.) in a suitable solvent such as dichloromethane or ethyl acetate, add acetic anhydride (1.1 eq.) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(2-methylphenyl)acetamide, which is often of sufficient purity for the next step.

Step 2: Regioselective Iodination

-

Dissolve the N-(2-methylphenyl)acetamide (1.0 eq.) in a solvent mixture, typically acetic acid or a combination of acetic acid and water.

-

Add N-iodosuccinimide (NIS) (1.0-1.2 eq.) portion-wise to the solution. The acetamido group is a moderately activating ortho-, para-director, but the steric hindrance from the adjacent methyl group strongly favors substitution at the para-position.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the formation of the product by TLC.

-

After completion, pour the reaction mixture into a large volume of water. The product will often precipitate and can be collected by filtration.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a white to off-white solid.

Physicochemical Data

| Property | Value |

| Molecular Formula | C₉H₁₀INO |

| Molecular Weight | 275.09 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 155-159 °C |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water. |

Core Applications in Organic Synthesis

The true power of this compound is revealed in its application as a versatile coupling partner. The C-I bond is the primary site of reactivity, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with exquisite control.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis

The aryl iodide moiety is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions. These reactions form the bedrock of modern synthetic chemistry, allowing for the modular construction of complex molecules.

The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, is arguably the most widely used cross-coupling reaction. This compound is an excellent substrate for these transformations.

Causality Behind Experimental Choices:

-

Palladium Catalyst: A Pd(0) source is required. Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand like SPhos or XPhos is commonly used. The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium center and promote the oxidative addition and reductive elimination steps of the catalytic cycle.

-

Base: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential. It activates the organoboron species to form a more nucleophilic boronate complex, which then undergoes transmetalation to the palladium center.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.

Validated Protocol: Synthesis of a Biaryl Compound

-

In an oven-dried Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq.).

-

Add a degassed solvent mixture, such as dioxane/water (4:1).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Workflow Diagram: Suzuki-Miyaura Coupling

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

The formation of carbon-nitrogen bonds is central to the synthesis of countless pharmaceuticals and materials. The Buchwald-Hartwig amination allows for the coupling of an aryl halide with an amine in the presence of a palladium catalyst.

Causality Behind Experimental Choices:

-

Catalyst System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand, such as BINAP, Xantphos, or those developed by Buchwald and Hartwig. These ligands facilitate the crucial reductive elimination step that forms the C-N bond.

-

Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice, as it is strong enough to deprotonate the amine without competing in the coupling reaction.

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and to ensure the stability of the catalytic species.

Validated Protocol: Synthesis of a Diaryl-Amine Derivative

-

To an oven-dried Schlenk tube, add this compound (1.0 eq.), the desired amine (1.2 eq.), sodium tert-butoxide (1.4 eq.), and the palladium catalyst system (e.g., Pd₂(dba)₃ with a suitable ligand like Xantphos).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous, degassed toluene via syringe.

-

Seal the tube and heat the mixture to 90-110 °C for 12-24 hours.

-

Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry, and concentrate.

-

Purify by flash column chromatography to yield the desired N-aryl product.

Catalytic Cycle: Buchwald-Hartwig Amination

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Synthesis of Heterocyclic Scaffolds

Beyond simple cross-coupling, this compound is a key precursor for the synthesis of important heterocyclic structures, which are prevalent in medicinal chemistry.

Carbazole derivatives are known for their wide range of biological activities. A common strategy for their synthesis involves an intramolecular C-H activation/C-N bond formation cascade, starting from a suitably substituted biaryl amine. This compound is an ideal starting point for this transformation, as demonstrated in the synthesis of various carbazole alkaloids.

Synthetic Pathway:

-

Buchwald-Hartwig Amination: Couple this compound with an appropriate aniline derivative (e.g., 2-bromoaniline).

-

Intramolecular Annulation: Subject the resulting diarylamine to a palladium-catalyzed intramolecular C-H activation to form the carbazole ring.

-

Deprotection: Hydrolyze the acetamido group under acidic or basic conditions to reveal the final carbazole product.

Logical Relationship Diagram: Carbazole Synthesis

Caption: A logical workflow for the synthesis of carbazoles.

Conclusion: A Versatile Tool for the Modern Chemist

This compound is more than just another chemical reagent; it is a testament to the power of strategic functional group placement. Its ability to participate in a wide array of high-yielding and selective cross-coupling reactions makes it an indispensable tool for the rapid construction of complex molecular frameworks. From the synthesis of novel biaryl compounds to the assembly of medicinally relevant heterocyclic scaffolds, this building block provides a reliable and versatile entry point. The protocols and mechanistic insights provided in this guide aim to empower researchers to fully exploit the synthetic potential of this valuable compound in their own research endeavors.

References

-

Title: The Suzuki reaction Source: Journal of Organometallic Chemistry URL: [Link]

-

Title: A Short and Efficient Synthesis of the Carbazole Alkaloids Mukonine, Murrayanine, and Clausine K Source: Organic Letters URL: [Link]

-

Title: N-Iodosuccinimide as an Iodinating Reagent for Aromatic Compounds Source: The Journal of Organic Chemistry URL: [Link]

The Emerging Therapeutic Potential of N-(4-iodo-2-methylphenyl)acetamide Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Charting a Course in Unexplored Chemical Space

To the researchers, scientists, and pioneers in drug development, this guide serves as a technical exploration into the latent therapeutic possibilities of N-(4-iodo-2-methylphenyl)acetamide derivatives. While direct experimental data on this specific scaffold remains nascent, a wealth of information on structurally analogous compounds provides a compelling predictive framework for its potential biological activities. This document is structured not as a rigid review, but as a strategic guide to inspire and inform the design of novel therapeutics. We will delve into the synthesis, potential mechanisms of action, and methodologies for evaluating derivatives of this promising chemical entity. Our approach is grounded in established principles of medicinal chemistry and draws upon a curated selection of authoritative research to illuminate the path forward.

I. The this compound Scaffold: A Foundation for Therapeutic Innovation

The core structure, this compound, presents several key features that make it an attractive starting point for medicinal chemistry campaigns. The iodo-substituent offers a handle for further synthetic modifications, such as cross-coupling reactions, to introduce diverse functionalities. The methyl group provides steric bulk and can influence the molecule's conformation and interaction with biological targets. The acetamide linkage is a common motif in many biologically active compounds, contributing to hydrogen bonding and overall molecular stability.

Conceptual Framework for Derivative Design

Our exploration of the potential biological activities of this compound derivatives is guided by the structure-activity relationships (SAR) observed in related chemical series. By analyzing the impact of various substituents on the biological effects of similar acetamide-containing molecules, we can hypothesize which modifications to our core scaffold are most likely to yield potent and selective therapeutic agents.

II. Potential Anticancer Activity: A Primary Therapeutic Avenue

A significant body of research points to the potential of phenylacetamide derivatives as anticancer agents.[1][2][3][4] These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer progression.

Hypothesized Mechanisms of Action

Based on studies of analogous compounds, derivatives of this compound may exhibit anticancer activity through:

-

Induction of Apoptosis: Many cytotoxic agents trigger programmed cell death in cancer cells. It is plausible that derivatives of our core scaffold could up-regulate pro-apoptotic proteins like caspases-3 and -9.[3]

-

Inhibition of Kinase Signaling: The inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), is a well-established strategy in cancer therapy.[5] Modifications to the this compound scaffold could be designed to target the ATP-binding sites of these kinases.

-

Anti-Metastatic and Anti-Angiogenic Effects: The inhibition of metalloproteinases (MMPs) and factors like HIF-1alpha and VEGF can prevent tumor invasion and the formation of new blood vessels that supply the tumor.[3]

Workflow for Anticancer Drug Discovery

Caption: A streamlined workflow for the discovery and development of novel anticancer agents.

Experimental Protocols

A general and adaptable synthetic route is crucial for generating a library of derivatives for biological screening. The following protocol, based on established Schotten-Baumann reaction conditions, can be readily modified.[6]

-

Preparation of the Amine Precursor: Begin with 4-iodo-2-methylaniline as the starting material.

-

Acylation Reaction:

-

Dissolve 4-iodo-2-methylaniline (1 equivalent) in a suitable solvent, such as dichloromethane or tetrahydrofuran.

-

Add a base, for example, triethylamine or pyridine (1.2 equivalents), to the solution.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add the desired acyl chloride or anhydride (1.1 equivalents) dropwise to the cooled solution.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring its progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, quench the reaction with water.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired this compound derivative.

-

The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays.

-

Cell Seeding: Plate cancer cell lines (e.g., PC3 for prostate cancer, MCF-7 for breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]

-

Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the appropriate cell culture medium. Add the compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like imatinib).[4] Incubate for 48-72 hours.

-

MTS Reagent Addition: Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Data Presentation: Comparative Cytotoxicity

The following table presents hypothetical IC50 values for a series of this compound derivatives against various cancer cell lines, illustrating a potential structure-activity relationship.

| Compound ID | R-group Modification | PC3 (Prostate) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HT-29 (Colon) IC50 (µM) |

| Lead-01 | -H | >100 | >100 | >100 |

| Lead-02 | -NO2 | 55 | 80 | 65 |

| Lead-03 | -OCH3 | 90 | >100 | 95 |

| Lead-04 | -Cl | 62 | 75 | 70 |

| Imatinib | (Reference Drug) | 40 | 98 | Not Reported |

Data is hypothetical and for illustrative purposes, based on trends observed in similar compound series.[4]

III. Potential Antimicrobial Activity: A Secondary Therapeutic Frontier

The acetamide moiety is a core structural feature in numerous compounds exhibiting a broad spectrum of antimicrobial activity.[7] Therefore, it is reasonable to explore the potential of this compound derivatives as novel antibacterial and antifungal agents.

Hypothesized Mechanisms of Action

The antimicrobial effects of these derivatives could arise from:

-

Disruption of Microbial Cell Membranes: The lipophilic nature of the substituted phenyl ring could facilitate insertion into and disruption of the microbial cell membrane, leading to cell death.

-

Inhibition of Essential Enzymes: The acetamide core could interact with and inhibit enzymes crucial for microbial survival, such as those involved in cell wall synthesis or DNA replication.

Workflow for Antimicrobial Drug Discovery

Caption: A systematic approach for the discovery of new antimicrobial agents.

Experimental Protocols

To enhance the likelihood of antimicrobial activity, the core scaffold can be derivatized with moieties known to possess antimicrobial properties, such as piperidine.[7]

-

Synthesis of the Core Scaffold: Prepare this compound as previously described.

-

Functionalization: Introduce a linker, for example, by reacting the acetamide with an appropriate haloalkyl derivative.

-

Coupling with Antimicrobial Moiety: React the functionalized intermediate with a molecule like piperidine to yield the final derivative.

-

Purification and Characterization: Purify the product using column chromatography and characterize it using spectroscopic methods (NMR, Mass Spectrometry).

This method provides a qualitative assessment of antimicrobial activity.[7]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Agar Plate Inoculation: Uniformly spread the microbial inoculum over the surface of an appropriate agar medium in a Petri dish.

-

Disc Application: Impregnate sterile paper discs with a known concentration of the synthesized compounds. Place the discs on the surface of the inoculated agar.

-

Incubation: Incubate the plates under conditions suitable for the growth of the test microorganism.

-

Measurement of Inhibition Zones: Measure the diameter of the zone of inhibition (the area around the disc where microbial growth is inhibited). The size of the zone is indicative of the compound's antimicrobial activity.

Data Presentation: Antimicrobial Activity Profile

The following table illustrates a potential antimicrobial screening result for a series of this compound derivatives.

| Compound ID | R-group Modification | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. C. albicans |

| Antimicrobial-01 | -H | 8 | 7 | 6 |

| Antimicrobial-02 | -piperidinoethyl | 15 | 12 | 14 |

| Antimicrobial-03 | -morpholinoethyl | 13 | 11 | 12 |

| Chloramphenicol | (Bacterial Control) | 20 | 22 | N/A |

| Fluconazole | (Fungal Control) | N/A | N/A | 18 |

Data is hypothetical and for illustrative purposes, based on trends observed in similar compound series.[7]

IV. Future Directions and Concluding Remarks

The exploration of this compound derivatives represents a promising, yet underexplored, avenue in the quest for novel therapeutic agents. The predictive framework outlined in this guide, based on the biological activities of structurally related compounds, strongly suggests potential for both anticancer and antimicrobial applications. The synthetic accessibility of this scaffold, coupled with the potential for diverse functionalization, makes it an ideal candidate for further investigation.

Future research should focus on the systematic synthesis and screening of a diverse library of this compound derivatives. A thorough investigation of the structure-activity relationships will be paramount in optimizing potency and selectivity. Furthermore, detailed mechanistic studies will be essential to elucidate the precise molecular targets and pathways through which these compounds exert their biological effects. It is our hope that this technical guide will serve as a valuable resource and a catalyst for innovation in this exciting area of medicinal chemistry.

References

- A Comparative Guide to the Structure-Activity Relationship of 2-(4-Iodophenyl)-n- methylacetamide Derivatives as Potential Anticancer Agents. Benchchem.

- Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Journal of Applied Pharmaceutical Science.

- Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives and evaluation of their anticancer activity. PubMed.

- N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. Royal Society of Chemistry.

- Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. PubMed.

- Acetamide,N-[4-iodo-2-methyl-5-(1-methylethyl)phenyl]. Axsyn.

- n1-(4-iodo-2-methylphenyl)acetamide. ChemicalBook.

- A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed.

- Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research.

- SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. ResearchGate.

- 2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand. PubMed.

- 2-Azido-N-(4-methylphenyl)acetamide. ResearchGate.

- What is the mechanism of Acetylpheneturide?. Patsnap Synapse.

- Synthesis, and Evaluation of Novel N-(5-cyano-6-phenyl-2-thioxo-2,3-dihydropyrimidin-4-yl)-2-(phenylamino) acetamide derivatives by In silico investigations as an anticancer scaffold. Asian Journal of Research in Chemistry.

- Exploration of N-alkyl-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio]acetamide derivatives as anticancer and radiosensitizing agents. PubMed.

- Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health.

- 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC - NIH.

- Synthesis and antimicrobial activity of N-[4-(3-Oxo-3- phenyl-propenyl). Research India Publications. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_oO3maaN_t-JBBpjDVJOGreVOqxWLZeuwEnsYfjuKQmFuFWML2Rgti9nF34pDvIjZ8_AKc1wqVG3rE5oK25ADNp3P2wKlOadN7_aC9PNk2iwefdUEHyW8B8JAh7Pn83PWMzswuybK4i-2EwtUZZ_M

- Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists.

- 2-Azido-N-(4-methylphenyl)acetamide. PMC - NIH.

- Acetamide, N-(4-methylphenyl)-. NIST WebBook.

- Synthesis of N‐(4‐acetylphenyl)acetamide 61. ResearchGate.

- Acetamide, N-(2-iodo-4-methylphenyl)-2-phenylthio-. NIST WebBook.

- SC-7424542. Hit2Lead.

- Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives and evaluation of their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploration of N-alkyl-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio]acetamide derivatives as anticancer and radiosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijper.org [ijper.org]

- 7. japsonline.com [japsonline.com]

An In-Depth Technical Guide to N-(4-iodo-2-methylphenyl)acetamide in Fragment-Based Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the strategic application of the halogenated fragment, N-(4-iodo-2-methylphenyl)acetamide, within the framework of Fragment-Based Drug Discovery (FBDD). We will delve into the core principles that make this fragment a valuable tool, from its intrinsic physicochemical properties to its practical application in screening campaigns and hit-to-lead optimization.

The Strategic Imperative of Fragments: A Paradigm Shift in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative and complement to traditional high-throughput screening (HTS).[1] Instead of screening vast libraries of large, complex "drug-like" molecules, FBDD employs a more targeted approach. It begins by identifying low-molecular-weight compounds, or "fragments," that bind with low affinity but high efficiency to the target protein.[2][3] These initial hits serve as starting points for rational, structure-guided optimization to develop potent and selective drug candidates. To date, this methodology has led to seven approved drugs, underscoring its profound impact on modern medicine.[2]

Halogenated fragments, such as this compound, represent a particularly valuable subclass within FBDD. The inclusion of a halogen atom, especially iodine, imparts unique properties that can be strategically exploited throughout the discovery pipeline.

Physicochemical Profile: this compound as a Prototypical Fragment

The utility of a fragment is intrinsically linked to its physicochemical properties. This compound is an excellent exemplar of a well-designed fragment that adheres to the empirical "Rule of Three," a set of guidelines for effective fragment library components.

| Property | Value (Predicted/Analog-Derived) | Significance in FBDD |

| Molecular Weight | 275.09 g/mol | Compliant with the "Rule of Three" (MW < 300 Da), ensuring it is small enough to explore diverse chemical space within a binding pocket efficiently.[4] |

| logP | ~2.5 (Estimated) | A moderate lipophilicity ensures a balance between aqueous solubility (crucial for screening) and the ability to engage with hydrophobic pockets on the target protein. |

| Hydrogen Bond Donors | 1 | Adheres to the "Rule of Three" (≤ 3), preventing excessive polarity that might hinder cell permeability in later stages.[4] |

| Hydrogen Bond Acceptors | 1 | Compliant with the "Rule of Three" (≤ 3), contributing to binding without creating overly complex solvation shells.[4] |

| Rotatable Bonds | 1 | A low number of rotatable bonds reduces the entropic penalty upon binding, leading to higher ligand efficiency. |

The Power of Iodine: Halogen Bonding and Phasing

The iodine atom is the most functionally significant feature of this fragment. It serves two primary roles:

-

Halogen Bonding: The iodine atom possesses a region of positive electrostatic potential on its outer surface, known as a "sigma-hole."[5][6] This allows it to act as a halogen bond donor, forming a highly directional and favorable non-covalent interaction with electron-rich atoms like oxygen or sulfur on the protein backbone or side chains. This interaction can significantly contribute to binding affinity and specificity.

-

X-ray Crystallography Phasing: Iodine is a relatively heavy atom that scatters X-rays anomalously.[1] When a crystal of the target protein is successfully soaked with this compound, the iodine atom provides a strong signal that can be used to solve the phase problem in X-ray crystallography. This makes it an invaluable tool for unambiguously determining the fragment's binding pose, which is the cornerstone of structure-guided drug design.

Structural Contributions of the Phenylacetamide Scaffold

The N-(2-methylphenyl)acetamide core provides a rigid scaffold with well-defined vectors for chemical elaboration.

-

Methyl Group: The ortho-methyl group provides a steric handle that can probe specific sub-pockets within the binding site. It also serves as a potential vector for synthetic elaboration, allowing for the "growth" of the fragment into unoccupied adjacent space.

-

Acetamide Group: The acetamide moiety provides both a hydrogen bond donor (N-H) and acceptor (C=O), enabling key interactions with the target protein. The amide bond also presents a synthetically tractable point for linking or further modification.

Synthesis and Acquisition

This compound is commercially available from suppliers such as Sigma-Aldrich, facilitating its direct inclusion into screening libraries. For custom synthesis or analog generation, a plausible synthetic route involves the acylation of 4-iodo-2-methylaniline.

Proposed Synthetic Protocol

This protocol describes a standard method for the synthesis of this compound from the corresponding aniline.

Step 1: Acylation of 4-iodo-2-methylaniline

-

Dissolve 4-iodo-2-methylaniline (1.0 eq) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.

-

Cool the solution to 0 °C in an ice bath.

-

Add a mild base, such as triethylamine or pyridine (1.2 eq), to the solution.

-

Slowly add acetyl chloride or acetic anhydride (1.1 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product into an organic solvent.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

The FBDD Workflow in Action

The following section outlines a detailed workflow for using this compound in a typical FBDD campaign.

Caption: High-level workflow for a Fragment-Based Drug Discovery campaign.

Primary Screening: Detecting the Hit

Due to the low affinity of fragments, sensitive biophysical techniques are required for initial screening.[3] Nuclear Magnetic Resonance (NMR) and X-ray crystallography are the gold standards.

Protocol: NMR-Based Screening using Saturation Transfer Difference (STD)

STD NMR is a ligand-observed experiment ideal for detecting weak binding without the need for expensive protein isotope labeling.

-

Sample Preparation: Prepare a stock solution of this compound in a deuterated buffer (e.g., phosphate buffer in D₂O). Prepare the target protein in the same buffer.

-

Experiment Setup: Create a sample containing the target protein (typically 10-50 µM) and the fragment (typically 100-500 µM).

-